molecular formula C8H9NO3 B1485910 Methyl (1-oxidopyridin-3-yl)acetate CAS No. 2068782-90-9

Methyl (1-oxidopyridin-3-yl)acetate

Cat. No. B1485910
CAS RN: 2068782-90-9
M. Wt: 167.16 g/mol
InChI Key: AKWXMHXALCKGLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. This could include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any catalysts that might affect its reactivity .


Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting and boiling points, solubility, density, and refractive index. It could also include studying its spectral properties, like its UV/Vis, IR, and NMR spectra .

Scientific Research Applications

1. Biomedical Imaging Applications

Methyl (1-oxidopyridin-3-yl)acetate and related compounds have been explored in the field of biomedical imaging. A study reported the synthesis of a cyclen-based ligand containing acetate and methylpyridine N-oxide arms for stable complexation of lanthanide(III) ions. This complex was found to be potentially useful in optical imaging (OI) and MRI due to its relaxometric properties and the ability to sensitize a range of Ln(III) ions emitting in both the visible and NIR spectral regions (Martins et al., 2014).

2. Organic Chemistry and Synthesis

In organic chemistry, methyl (1-oxidopyridin-3-yl)acetate analogs have been utilized in various syntheses. For instance, pyridine-N-oxide analogs of DOTA and their gadolinium(III) complexes, which are important in medical imaging, have been synthesized with these compounds (Polášek et al., 2009). Additionally, methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal has been identified as a new building block for constructing pyrazolo[4,3-c]pyridines, indicating its utility in heterocyclic chemistry (Prezent et al., 2016).

3. Pharmaceutical Applications

In pharmaceutical research, compounds like methyl (1-oxidopyridin-3-yl)acetate have been involved in the synthesis of drug intermediates. An example includes the preparation of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through Grignard reaction, showcasing its role in the development of pharmaceutical intermediates (Min, 2015).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could include its binding to specific proteins, its effect on biological pathways, and any therapeutic effects it might have .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and environmental impact. It would also include looking at appropriate handling and disposal procedures .

Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, and any unanswered questions about its behavior .

properties

IUPAC Name

methyl 2-(1-oxidopyridin-1-ium-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(10)5-7-3-2-4-9(11)6-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWXMHXALCKGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1-oxidopyridin-3-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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